

# icatibant structure and peptide analogs

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Icatibant

CAS No.: 130308-48-4

Cat. No.: S1768161

Get Quote

## Icatibant: Core Structure & Properties

**Icatibant** is a **synthetic decapeptide** (a peptide with 10 amino acids) designed as a potent and selective antagonist of the bradykinin B2 receptor. [1] [2]. Its key structural features and properties are summarized below.

Table 1: Structural and Pharmacological Profile of Icatibant

| Property               | Description                                                                                                                                          |
|------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| Drug Class             | Bradykinin B2 receptor antagonist; Peptidomimetic. [1] [3]                                                                                           |
| Amino Acid Sequence    | Not fully detailed in search results, but known to contain 5 nonproteinogenic amino acids. [1]                                                       |
| Molecular Formula      | $C_{59}H_{89}N_{19}O_{13}S$ [1]                                                                                                                      |
| Molecular Weight       | 1304.54 Da [1]                                                                                                                                       |
| Primary Modification   | Incorporation of non-natural amino acids to confer stability against degradation. [1]                                                                |
| Key Structural Feature | Synthetic peptide mimicking bradykinin's structure for high receptor affinity, but with modifications that make it resistant to degradation. [1] [2] |

| Property                     | Description                                                                                            |
|------------------------------|--------------------------------------------------------------------------------------------------------|
| Mechanism of Action          | Competitive antagonist of the bradykinin B2 receptor. [1] [2]                                          |
| Primary Indication           | Treatment of acute attacks of hereditary angioedema (HAE) in adults. [4] [1]                           |
| Dosage & Administration      | 30 mg injected subcutaneously; may be repeated at 6-hour intervals (max. 3 doses in 24 hours). [4] [2] |
| Most Common Adverse Reaction | Injection site reactions (97% of patients in clinical trials). [4]                                     |

## Analytical Methods for Characterization

The analysis of therapeutic peptides like **icatibant** requires advanced chromatographic techniques to separate and characterize the main drug substance from its impurities, such as epimers.

- **Challenge:** Standard reversed-phase liquid chromatography often struggles with the complex polar and ionizable attributes of therapeutic peptides, leading to peak tailing and poor resolution of structurally similar impurities. [5]
- **Recommended Technique: Dynamic Electrostatic Repulsion Reversed-Phase (d-ERRP) UHPLC.** [5]
- **Methodology:** This technique is highlighted as superior for analyzing **icatibant** and its elusive epimeric impurity, [L-Arg]<sup>1</sup>-**icatibant**. It works by dynamically modulating electrostatic repulsion, which results in symmetric peaks, mitigates tailing, and protects column longevity. [5]
- **Comparison:** The study found d-ERRP outperformed its static ERRP and ion-pair reversed-phase (IP-RP) counterparts for this specific application. [5]

## Design Rationale & Peptidomimetic Approach

The following diagram illustrates the strategic development of **icatibant** from the endogenous peptide ligand.

## Peptidomimetic Drug Design Workflow



[Click to download full resolution via product page](#)

### ***Icatibant*** design rationale

This design process is a classic example of developing a **peptidomimetic**—a compound that mimics the key biological action of a native peptide but is structurally modified to overcome inherent drawbacks like poor stability and membrane permeability. [6] [3]

- **Starting Point - Endogenous Peptide:** The design was guided by the structure of **bradykinin**, an endogenous peptide that binds to the B2 receptor and is a key mediator in the pathophysiological process of HAE. [7] [3]

- **Structure-Activity Relationship (SAR):** Decades of research into bradykinin analogs identified which residues are critical for receptor binding and activity. [7] [3]
- **Addressing Stability:** Natural peptides are rapidly degraded by proteolytic enzymes in the body, leading to a short duration of action. [6]
- **Engineering the Solution: Icatibant** was engineered to be **resistant to degradation** by bradykinin-cleaving enzymes. This was achieved by incorporating **five nonproteinogenic amino acids** into its decapeptide structure. [1] This crucial modification stabilizes the molecule *in vivo* without compromising its high affinity for the B2 receptor, making it a therapeutically viable drug. [1]

## Implications for Peptide Drug Development

The success of **icaticbant** underscores several key principles in modern peptide therapeutics:

- **Overcoming Pharmacokinetic Limitations:** The primary challenge in peptide drug development is overcoming poor stability and membrane permeability. **Icaticbant** is a prime example of addressing the former through strategic amino acid substitution. [6]
- **From Agonist to Antagonist:** While bradykinin is a receptor agonist, **icaticbant** demonstrates that small, targeted modifications to a native peptide sequence can produce a potent **antagonist**, effectively blocking the receptor's pathological activation. [3]
- **Versatile Ligand Platforms:** Modified peptide ligands like **icaticbant** have inspired the development of **bifunctional ligands**. These are peptide analogs conjugated to fluorophores, drug-like moieties, or isotopes, expanding their potential from pure therapeutics to diagnostic and targeted delivery applications. [7]

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Icatibant: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Icatibant Monograph for Professionals [drugs.com]
3. Exploiting Knowledge on Structure–Activity Relationships ... [mdpi.com]
4. ICATIBANT injection - DailyMed [dailymed.nlm.nih.gov]

5. Assessing the performance of new chromatographic ... [sciencedirect.com]
6. Therapeutic peptides: current applications and future ... [nature.com]
7. Bifunctional ligands of the bradykinin B2 and B1 receptors [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [icatibant structure and peptide analogs]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1768161#icatibant-structure-and-peptide-analogs>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)